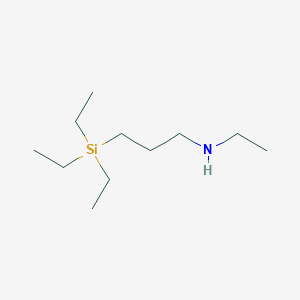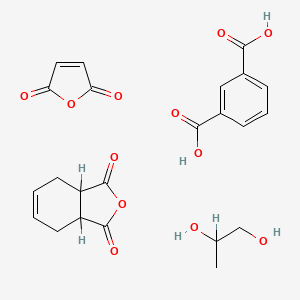
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione;benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. The polymer is formed through the reaction of 1,3-benzenedicarboxylic acid with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione, resulting in a material with distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione typically involves a stepwise polymerization process. The reaction begins with the esterification of 1,3-benzenedicarboxylic acid with 1,2-propanediol under acidic conditions to form an intermediate ester. This intermediate is then reacted with 2,5-furandione and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione under controlled temperature and pressure to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization techniques. The process involves the use of large reactors where the reactants are continuously fed, and the polymer is continuously removed. This method ensures a consistent quality of the polymer and allows for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the furan and isobenzofurandione moieties, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions
Major Products Formed
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites
Mécanisme D'action
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with biological molecules, facilitating processes such as cell adhesion and proliferation. In industrial applications, its chemical stability and reactivity make it an excellent candidate for use in harsh environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione, hexanedioic acid, and 1,3-isobenzofurandione: This compound has a similar backbone but includes additional monomers, resulting in different properties.
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, and 2,2’-oxybis [ethanol]: Another related polymer with variations in the monomer composition.
Uniqueness
The uniqueness of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione lies in its specific combination of monomers, which imparts distinct mechanical, thermal, and chemical properties. This makes it particularly suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
54626-77-6 |
|---|---|
Formule moléculaire |
C23H24O12 |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione;benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H6O4.C8H8O3.C4H2O3.C3H8O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H,(H,9,10)(H,11,12);1-2,5-6H,3-4H2;1-2H;3-5H,2H2,1H3 |
Clé InChI |
MGMBYDCPBKQCDS-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)O.C1C=CCC2C1C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O |
Numéros CAS associés |
54626-77-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


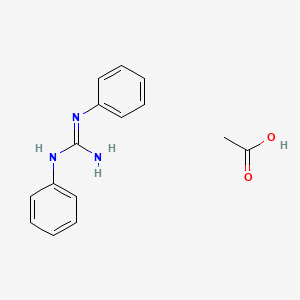
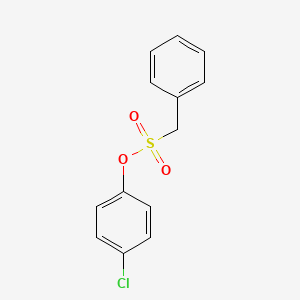
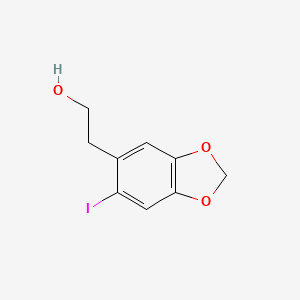
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
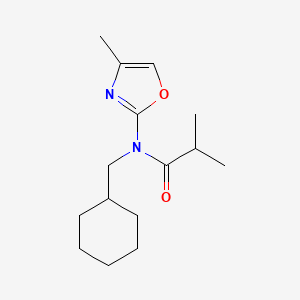

![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
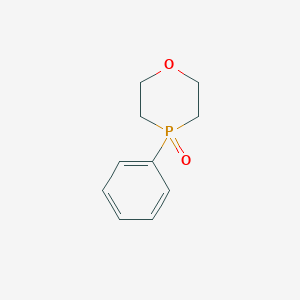

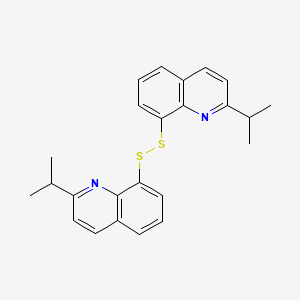
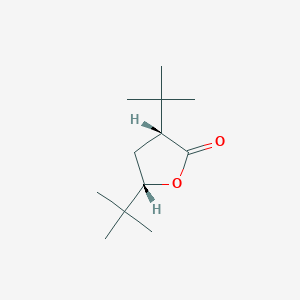
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
